2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Stress Mitigation in Neural Tissues
A derivative of 2-aminothiophene, specifically 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5TIO1), has shown significant antioxidant activity in various brain regions of mice, including the hippocampus, striatum, frontal cortex, and cerebellum. The compound was found to decrease lipid peroxidation and nitrite content while increasing antioxidant enzymatic activities, which implies potential neuroprotective effects against neuronal damages commonly observed in neuropathologies (Fortes et al., 2013).
Potential for Carcinogenicity Evaluation
The thiophene analogues of known carcinogens, benzidine, and 4-aminobiphenyl, were synthesized and evaluated for potential carcinogenicity. These compounds demonstrated activity profiles consistent with their known chemistry in vitro, indicating potential carcinogenicity. However, their overall chemical and biological behavior casts doubt upon whether they would be capable of eliciting tumors in vivo. This insight suggests the importance of further in vivo evaluations for compounds with similar structures to known carcinogens (Ashby et al., 1978).
Synthesis and Applications of Thiophene Derivatives
Thiophene derivatives, where 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be categorized, are widely applied in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. They are also used in organic materials due to their electronic properties and in agrochemicals, flavors, and dyes. The versatility and diverse applications of thiophene derivatives underscore their significance in scientific research and various industries (Xuan, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10-9(11(14)13-6-4-5-6)7-2-1-3-8(7)15-10/h6H,1-5,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEHOGZQWBRXJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3CC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.